molecular formula C13H19BN2O3 B14787200 N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide

Katalognummer: B14787200
Molekulargewicht: 262.11 g/mol
InChI-Schlüssel: WIYUDHGXPXINHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a picolinamide group through a dioxaborolane ring. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide typically involves the reaction of picolinamide with a boronic acid derivative. One common method involves the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as the boron source. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boron-containing alcohols.

    Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophilic sites on target molecules, facilitating reactions such as cross-coupling. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)picolinamide stands out due to its picolinamide group, which imparts additional stability and reactivity compared to other boronic acid derivatives. This unique structure enhances its utility in various chemical reactions and applications .

Eigenschaften

Molekularformel

C13H19BN2O3

Molekulargewicht

262.11 g/mol

IUPAC-Name

N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-16-11(17)10-7-5-6-8-15-10/h5-8H,9H2,1-4H3,(H,16,17)

InChI-Schlüssel

WIYUDHGXPXINHP-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.